2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone
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Overview
Description
2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is a complex organic compound with the molecular formula C20H13BrN2O2S and a molecular weight of 425.3 g/mol . This compound features a bromophenyl group, an oxadiazole ring, and a naphthyl group, making it a unique and versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the oxadiazole derivative with a thiol compound.
Attachment of the Naphthyl Group: The final step involves the attachment of the naphthyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl]Sulfanyl} Acetohydrazides: Similar structure but with a pyridine ring instead of a naphthyl group.
2-{[4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-1-Phenyl-1-Ethanol: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
2-{[5-(3-BROMOPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-1-(NAPHTHALEN-1-YL)ETHAN-1-ONE is unique due to its combination of a bromophenyl group, an oxadiazole ring, and a naphthyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H13BrN2O2S |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-naphthalen-1-ylethanone |
InChI |
InChI=1S/C20H13BrN2O2S/c21-15-8-3-7-14(11-15)19-22-23-20(25-19)26-12-18(24)17-10-4-6-13-5-1-2-9-16(13)17/h1-11H,12H2 |
InChI Key |
CJTZNHKIJYMXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CSC3=NN=C(O3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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